Categorical Divergence in Fungicidal Activity: HNP-1 Kills Candida albicans Whereas HNP-3 Is Completely Inactive
In a head-to-head study of purified human neutrophil defensins, HNP-1 and HNP-2 each killed Candida albicans blastoconidia, while HNP-3—differing from HNP-1 by a single N-terminal amino acid (Asp in HNP-3 vs. Ala in HNP-1)—exhibited no detectable candidacidal activity [1]. The rabbit defensin NP-1 also killed C. albicans but via a mechanistically distinct pathway: NP-1 retained candidacidal activity under anaerobic conditions and in the presence of mitochondrial inhibitors, whereas HNP-1-mediated killing was abolished by anaerobiosis and by inhibitors of both mitochondrial respiratory pathways (cyanide + salicylhydroxamic acid) [1].
| Evidence Dimension | Candidacidal activity against Candida albicans (blastoconidia) |
|---|---|
| Target Compound Data | HNP-1: Positive (killing observed) |
| Comparator Or Baseline | HNP-3: Negative (no killing); NP-1: Positive but oxygen-independent |
| Quantified Difference | Qualitative categorical difference: active vs. inactive; mechanistic divergence (oxygen-dependent vs. oxygen-independent killing pathway) |
| Conditions | In vitro incubation of C. albicans blastoconidia with 25–50 µg/mL defensins in 10 mM phosphate buffer, pH 7.4, 37°C; ± oxygen, ± mitochondrial inhibitors (cyanide, salicylhydroxamic acid) |
Why This Matters
A single-residue difference between HNP-1 and HNP-3 determines whether an antifungal effect exists at all—making compound identity critical for any antifungal application and rendering HNP-3 an invalid substitute for HNP-1 in candidacidal studies.
- [1] Lehrer, R. I., Ganz, T., Szklarek, D., & Selsted, M. E. (1988). Modulation of the in vitro candidacidal activity of human neutrophil defensins by target cell metabolism and divalent cations. Journal of Clinical Investigation, 81(6), 1829–1835. PMCID: PMC442632 View Source
